1-sec-Butyl-piperazine dihydrochloride

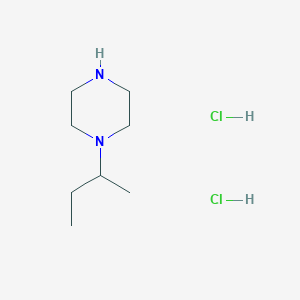

Description

1-sec-Butyl-piperazine dihydrochloride (CAS: 686721-30-2) is a piperazine derivative with a secondary butyl substituent at the 1-position of the piperazine ring. Its molecular formula is C₈H₂₀Cl₂N₂, with a molecular weight of 215.16 g/mol . The dihydrochloride salt form enhances water solubility, a common strategy for improving bioavailability in pharmaceutical applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-butan-2-ylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-3-8(2)10-6-4-9-5-7-10;;/h8-9H,3-7H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIQUEMODCDKZGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-sec-Butyl-piperazine dihydrochloride typically involves the alkylation of piperazine with sec-butyl halides under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution . The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-sec-Butyl-piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydride, and acids like hydrochloric acid. Major products formed from these reactions include N-alkylated or N-acylated piperazine derivatives .

Scientific Research Applications

1-sec-Butyl-piperazine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-sec-Butyl-piperazine dihydrochloride involves its interaction with various molecular targets, primarily through its nitrogen atoms. These nitrogen atoms can form hydrogen bonds with biological molecules, influencing their structure and function. In medicinal chemistry, the piperazine ring is known to interact with neurotransmitter receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Piperazine Dihydrochloride Derivatives

Piperazine derivatives are structurally diverse, with variations in substituents significantly impacting physicochemical properties and biological activity. Below is a detailed comparison of 1-sec-butyl-piperazine dihydrochloride with analogous compounds:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Solubility and Bioavailability :

- Dihydrochloride salts (e.g., 1-sec-butyl-piperazine, Trimetazidine) are preferred for their improved water solubility compared to free bases .

- Bulky substituents like adamantyl () reduce solubility but enhance stability and membrane penetration .

Structural Impact on Activity: Aryl Groups: Trimetazidine’s trimethoxybenzyl group () is associated with antioxidative properties, whereas chloropyridinyl () or phenoxyethyl () substituents may target specific enzymes or receptors. Aliphatic vs. Aromatic Chains: 1-sec-butyl-piperazine’s aliphatic chain offers flexibility, while phenethyl () or cyclopropyl () groups introduce rigidity or steric effects.

Biological Applications: Vanoxerine dihydrochloride (), a CDK2/4/6 inhibitor, demonstrates broader anticancer activity (IC₅₀: 3.79–4.04 µM) compared to single-target CDK inhibitors, highlighting how substituents dictate therapeutic scope. Piperazine derivatives with halogenated aryl groups (e.g., ) often exhibit enhanced binding to neurotransmitter transporters or kinases .

Safety Profiles :

- Some derivatives, like 1-(Pyridin-3-yl)piperazine hydrochloride (), are classified as low hazard, whereas others may require specific handling due to reactive functional groups .

Biological Activity

1-sec-Butyl-piperazine dihydrochloride is a compound belonging to the piperazine family, characterized by its six-membered ring structure containing two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the treatment of mood disorders and infections. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

This compound is typically encountered as a dihydrochloride salt, enhancing its solubility and stability in aqueous solutions. Its chemical structure can be represented as follows:

- Chemical Formula : CHClN

- Molecular Weight : 229.15 g/mol

Antidepressant and Anxiolytic Activity

Research indicates that this compound exhibits potential as an antidepressant and anxiolytic agent. Its biological activity is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors, which are crucial for mood regulation .

Table 1: Interaction with Neurotransmitter Receptors

| Receptor Type | Interaction Type | Potential Effect |

|---|---|---|

| Serotonin (5-HT) | Agonist | Mood enhancement |

| Dopamine | Modulator | Anxiolytic effects |

| GABA | Inhibitory | Sedative effects |

Antimicrobial Activity

In addition to its effects on mood disorders, this compound has shown antimicrobial properties , making it a candidate for further development in treating infections. Studies suggest that piperazine derivatives can inhibit bacterial growth by disrupting cellular processes .

The biological activity of this compound involves several mechanisms:

- Receptor Binding : It binds to various neurotransmitter receptors, influencing neurotransmission and mood regulation.

- Enzyme Interaction : The compound interacts with enzymes involved in neurotransmitter metabolism, potentially altering their levels in the brain.

- Microtubule Dynamics : Some studies suggest that piperazine derivatives may affect microtubule dynamics, which could play a role in cancer treatment by enhancing the sensitivity of cancer cells to apoptosis .

Case Study 1: Antidepressant Efficacy

A study focused on the antidepressant effects of piperazine derivatives found that compounds similar to this compound exhibited significant improvements in animal models of depression when administered at specific dosages. The study highlighted the importance of receptor selectivity in enhancing therapeutic outcomes .

Case Study 2: Antimicrobial Properties

Another research investigation evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. The results indicated that this compound demonstrated notable antibacterial activity against several strains of bacteria, suggesting its potential application in developing new antimicrobial agents .

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, a comparison with structurally related compounds is essential:

Table 2: Comparison with Related Piperazine Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(4-fluorophenyl)-piperazine | Fluorine substitution | Enhanced selectivity for receptors |

| 1-(2-methoxyphenyl)-piperazine | Methoxy group | Potential anti-inflammatory properties |

| 4-(3-methylbutanoyl)-piperazine | Acylated derivative | Increased lipophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.